molecular formula C17H34O2 B164441 14-Methylhexadecanoic acid CAS No. 5918-29-6

14-Methylhexadecanoic acid

Cat. No. B164441
CAS RN: 5918-29-6
M. Wt: 270.5 g/mol
InChI Key: FXUKWLSZZHVEJD-UHFFFAOYSA-N
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Patent
US08771660B2

Procedure details

16-Methyloctadecanoic acid was synthesized by the same operation, except that in the step (a) of the synthesis process for 14-methylhexadecanoic acid described above, 12-dodecanolide was changed to 15-pentadodecanolide, and in the step (b), 2-methylbutylmagnesium bromide was changed to sec-butylmagnesium bromide. Thus, 16-methyloctadecanoic add was obtained from 15-pentadodecanolide at a total yield of 84%. The purity was 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
15-pentadodecanolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:18][CH3:19])[CH2:3][CH2:4][CH2:5]CCCCCCCCCC(O)=O.[C:20]1(=[O:33])[O:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.CC(CC)C[Mg]Br.C([Mg]Br)(CC)C>>[CH3:1][CH:2]([CH2:18][CH3:19])[CH2:3][CH2:4][CH2:5][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][C:20]([OH:32])=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCCCCCCCC(=O)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCCO1)=O
Step Three
Name
15-pentadodecanolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C[Mg]Br)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thus, 16-methyloctadecanoic add

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCCCCCCC(=O)O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08771660B2

Procedure details

16-Methyloctadecanoic acid was synthesized by the same operation, except that in the step (a) of the synthesis process for 14-methylhexadecanoic acid described above, 12-dodecanolide was changed to 15-pentadodecanolide, and in the step (b), 2-methylbutylmagnesium bromide was changed to sec-butylmagnesium bromide. Thus, 16-methyloctadecanoic add was obtained from 15-pentadodecanolide at a total yield of 84%. The purity was 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
15-pentadodecanolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:18][CH3:19])[CH2:3][CH2:4][CH2:5]CCCCCCCCCC(O)=O.[C:20]1(=[O:33])[O:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.CC(CC)C[Mg]Br.C([Mg]Br)(CC)C>>[CH3:1][CH:2]([CH2:18][CH3:19])[CH2:3][CH2:4][CH2:5][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][C:20]([OH:32])=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCCCCCCCC(=O)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCCO1)=O
Step Three
Name
15-pentadodecanolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C[Mg]Br)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thus, 16-methyloctadecanoic add

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCCCCCCC(=O)O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.